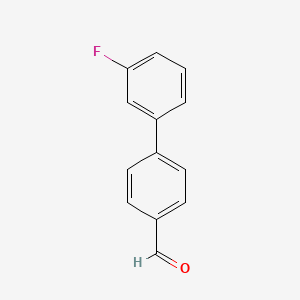

4-(3-Fluorophenyl)benzaldehyde

説明

4-(3-Fluorophenyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula $ \text{C}{13}\text{H}9\text{FO} $ and a calculated molecular weight of 214.21 g/mol. It serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs like safinamide mesylate, a Parkinson’s disease treatment . Its structure features a benzaldehyde core substituted with a 3-fluorophenyl group at the para position. The fluorine atom enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry. Derivatives of this compound, such as thiosemicarbazone ligands, exhibit robust biological activities, including anticancer, anti-tuberculosis, and antimicrobial effects .

特性

IUPAC Name |

4-(3-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUECWHQTSREAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362742 | |

| Record name | 4-(3-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400750-63-2 | |

| Record name | 4-(3-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

4-(3-Fluorophenyl)benzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent . Another method includes the use of 3-fluorophenylboronic acid in a Suzuki coupling reaction with 4-formylphenylboronic acid under palladium catalysis .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

4-(3-Fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 4-(3-Fluorophenyl)benzoic acid

Reduction: 4-(3-Fluorophenyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Basic Information

- Molecular Formula : CHFO

- Molecular Weight : Approximately 200.21 g/mol

- CAS Number : 400750-63-2

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 327.9 ± 25.0 °C (Predicted) |

| Density | 1.173 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C |

Medicinal Chemistry

4-(3-Fluorophenyl)benzaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics enable it to interact with biological targets, making it a valuable precursor for developing drugs aimed at treating neurological disorders and inflammatory conditions. Research has indicated that derivatives of this compound may exhibit significant antitumor activity by selectively inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials, including polymers and organic semiconductors. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the resulting materials, which can be advantageous in various applications such as electronics and coatings .

Biological Studies

This compound is also explored in biological studies to understand the interactions between fluorinated aromatic compounds and biological systems. Its unique properties allow researchers to investigate its effects on specific biological pathways or receptors, potentially leading to new therapeutic strategies .

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and advanced materials. Its versatility as a synthetic intermediate makes it valuable for developing new chemical products across various industries .

Similar Compounds

| Compound Name | Structure Comparison | Application Focus |

|---|---|---|

| 4-(3-Chlorophenyl)benzaldehyde | Chlorine instead of fluorine | Antimicrobial properties |

| 4-(3-Bromophenyl)benzaldehyde | Bromine instead of fluorine | Anticancer activity |

| 4-(3-Methylphenyl)benzaldehyde | Methyl group instead of fluorine | Organic synthesis |

The presence of fluorine in this compound imparts unique properties that enhance its effectiveness compared to its analogs with different substituents. The fluorine atom contributes to increased lipophilicity and metabolic stability, which are beneficial in medicinal applications .

作用機序

The mechanism of action of 4-(3-Fluorophenyl)benzaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have shown antibacterial activity by inhibiting bacterial enzymes . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical properties of benzaldehyde derivatives are influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 4-(3-Fluorophenyl)benzaldehyde | 3-Fluorophenyl (para) | 214.21 | Aldehyde, Fluorophenyl |

| 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde | Methoxy, methyl (both 3-fluorophenyl) | 338.35 | Aldehyde, Methoxy, Benzyl |

| 3-Fluoro-4-hydroxybenzaldehyde | 3-Fluoro, 4-hydroxy | 140.11 | Aldehyde, Hydroxyl, Fluorine |

| 4-(3-Chloro-2-fluorophenyl)benzaldehyde | 3-Chloro, 2-fluoro | 248.67 | Aldehyde, Chlorine, Fluorine |

| 4-Fluoro-3-methylbenzaldehyde | 4-Fluoro, 3-methyl | 152.15 | Aldehyde, Methyl, Fluorine |

| 4-(Trifluoromethyl)benzaldehyde | 4-Trifluoromethyl | 188.11 | Aldehyde, Trifluoromethyl |

Key Observations :

- Lipophilicity : The trifluoromethyl group in 4-(trifluoromethyl)benzaldehyde increases hydrophobicity, enhancing membrane permeability . In contrast, 3-fluoro-4-hydroxybenzaldehyde’s hydroxyl group reduces lipophilicity, favoring solubility in polar environments .

- Electronic Effects : Fluorine and chlorine atoms exert electron-withdrawing effects, stabilizing reactive intermediates. For example, 4-(3-chloro-2-fluorophenyl)benzaldehyde’s dual halogen substitution may enhance electrophilic reactivity .

生物活性

4-(3-Fluorophenyl)benzaldehyde, a derivative of benzaldehyde, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group, which can influence its reactivity and biological interactions. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

- Molecular Formula : C13H9FO

- Molecular Weight : 216.21 g/mol

- Structure : The compound consists of a benzaldehyde moiety with a fluorine atom attached to the para position of one of the phenyl rings.

Biological Activities

Research into the biological activity of this compound has indicated several potential effects:

Antimicrobial Activity

Studies have shown that related benzaldehyde derivatives exhibit significant antimicrobial properties. For instance, certain benzaldehydes have demonstrated antifungal activity against Candida albicans and antibacterial effects against various bacterial strains. The mechanism often involves disrupting cellular processes, potentially through interference with antioxidant systems or enzyme activity .

Enzyme Inhibition

Benzaldehyde derivatives are known to interact with various enzymes. For example, some studies suggest that they may act as inhibitors for aldehyde dehydrogenase (ALDH) isoforms, which are critical in drug metabolism and detoxification pathways. This inhibition can lead to enhanced therapeutic effects or reduced toxicity of certain drugs .

Cytotoxicity and Cancer Research

The cytotoxic effects of fluorinated benzaldehydes, including this compound, have been explored in cancer research. Preliminary findings indicate that these compounds may induce apoptosis in cancer cells, making them candidates for further investigation as anti-cancer agents .

Study on Antifungal Activity

A recent study evaluated the antifungal properties of various aldehyde derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against Candida albicans, showing promising results comparable to known antifungals. The study highlighted the compound's potential as a lead structure for developing new antifungal agents .

Enzyme Interaction Analysis

In another research effort focused on enzyme inhibition, this compound was tested against ALDH isoforms. The results indicated that this compound could effectively inhibit ALDH3A1, suggesting a possible role in modifying drug metabolism and enhancing the efficacy of co-administered drugs .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Fluorobenzaldehyde | C7H5FO | Moderate antibacterial activity |

| 3-Fluorobenzaldehyde | C7H5FO | Lower cytotoxicity |

| 4-(4-Methoxyphenyl)benzaldehyde | C9H10O2 | High antifungal activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Fluorophenyl)benzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., 3-fluorophenylboronic acid) can react with bromobenzaldehyde derivatives under palladium catalysis to introduce the fluorophenyl group. Optimize solvent (e.g., THF or DMF), base (K₂CO₃), and temperature (80–100°C) to enhance yield .

- Friedel-Crafts Acylation : Use AlCl₃ as a catalyst to introduce the benzaldehyde group to a fluorobenzene derivative. Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

- Post-Synthetic Modifications : Direct formylation of 3-fluorobiphenyl using Vilsmeier-Haack reagent (POCl₃/DMF) under controlled conditions (0–5°C) to avoid over-oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Analytical Methods :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at ~10 ppm. Fluorine substitution causes splitting in aromatic protons (e.g., doublets or triplets due to ³J coupling) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 200–202 (depending on isotope pattern from fluorine) .

Q. How does the introduction of a fluorine atom at the 3-position of the phenyl ring influence the electronic properties and reactivity of benzaldehyde derivatives?

- Electronic Effects :

- Fluorine’s electronegativity withdraws electron density via inductive effects, reducing the electron-richness of the aromatic ring. This decreases electrophilic substitution reactivity but enhances stability against oxidation .

- Reactivity in Nucleophilic Additions : The electron-withdrawing effect polarizes the aldehyde group, increasing susceptibility to nucleophilic attack (e.g., Grignard reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stability of this compound under different storage conditions, and what analytical methods are recommended for stability testing?

- Stability Analysis :

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to track aldehyde oxidation to carboxylic acid .

- Light Sensitivity : Use UV-Vis spectroscopy to monitor photodegradation; store in amber vials at 2–8°C to prevent radical-mediated decomposition .

- Contradiction Resolution : Compare purity certificates from suppliers (e.g., >97% purity in ) with in-house LC-MS data to identify batch-specific impurities .

Q. What strategies can be employed to functionalize this compound into heterocyclic derivatives, and what are the mechanistic considerations for such transformations?

- Functionalization Approaches :

- Schiff Base Formation : React with amines (e.g., hydrazine) to form hydrazones, followed by cyclization with phthalic anhydride to generate oxazepine derivatives .

- Cycloaddition Reactions : Use [4+3] cycloaddition with dienes under thermal conditions; monitor regioselectivity via ¹H NMR .

- Mechanistic Insights : Fluorine’s steric and electronic effects influence transition-state geometry in cyclization steps, favoring para-substituted products over ortho .

Q. In cross-coupling reactions involving this compound, how do varying catalyst systems affect reaction efficiency and regioselectivity?

- Catalyst Optimization :

- Palladium vs. Nickel Catalysts : Pd(PPh₃)₄ improves yield in Suzuki couplings (70–85%), while NiCl₂(dppe) may reduce costs but requires rigorous oxygen exclusion .

- Ligand Effects : Bulky ligands (e.g., SPhos) enhance selectivity for mono-fluorinated products by minimizing steric clashes with the 3-fluorophenyl group .

- Regioselectivity Control : DFT calculations predict preferential coupling at the aldehyde-adjacent position due to fluorine’s directing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。